molecular formula C21H18ClN5O3S2 B2584209 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 897620-95-0

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide

Cat. No. B2584209
CAS RN: 897620-95-0
M. Wt: 487.98
InChI Key: QTJLDQBZOKPANJ-UHFFFAOYSA-N
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Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3S2 and its molecular weight is 487.98. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research on similar benzothiazolinone acetamide analogs has shown their potential applications in various fields. These compounds, including N-(4-chlorophenyl) derivatives, have been synthesized and studied for their vibrational spectra, electronic properties, and photochemical efficiency. Their potential as photosensitizers in dye-sensitized solar cells (DSSCs) has been highlighted due to their good light-harvesting efficiency and favorable energy levels for electron injection. Moreover, their non-linear optical (NLO) activities, indicating potential for optical applications, have been explored. Molecular docking studies on these compounds with Cyclooxygenase 1 (COX1) suggest potential bioactivity, underscoring their multifaceted applications in scientific research (Mary et al., 2020).

Synthesis and Biological Activities

The synthesis and evaluation of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, through C-C coupling methodology, have been explored for their antioxidant, haemolytic, antibacterial, and urease inhibition activities. These compounds displayed significant activity, particularly in urease inhibition, outperforming standard treatments. Molecular docking studies provided insights into the compounds' interaction with urease enzymes, emphasizing the importance of hydrogen bonding for inhibition. This research underscores the potential of these acetamide derivatives in developing new therapeutic agents with significant biological activities (Gull et al., 2016).

properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S2/c1-2-30-15-7-8-16-17(10-15)32-21(25-16)26-18(28)9-14-11-31-20(24-14)27-19(29)23-13-5-3-12(22)4-6-13/h3-8,10-11H,2,9H2,1H3,(H,25,26,28)(H2,23,24,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJLDQBZOKPANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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